molecular formula C₁₄H₁₇N₅NaO₇P B104924 CID 16219622 CAS No. 55443-13-5

CID 16219622

Cat. No.: B104924
CAS No.: 55443-13-5
M. Wt: 422.29 g/mol
InChI Key: QSEXPGXXMNULPU-UHFFFAOYSA-N
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Description

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is a cyclic nucleotide derivative that plays a significant role in various biochemical processes. It is a modified form of adenosine monophosphate, where the hydroxyl group at the 2’ position is esterified with a butyryl group. This modification enhances its lipophilicity and membrane permeability, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt typically involves the esterification of adenosine-3’, 5’-cyclic monophosphate with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyclic phosphate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is widely used in scientific research due to its ability to permeate cell membranes and mimic the action of endogenous cyclic adenosine monophosphate. Its applications include:

    Chemistry: Used as a reagent in the synthesis of other cyclic nucleotide derivatives.

    Biology: Employed in studies of signal transduction pathways, particularly those involving cyclic adenosine monophosphate-dependent protein kinases.

    Medicine: Investigated for its potential therapeutic effects in conditions related to cyclic adenosine monophosphate signaling.

    Industry: Utilized in the development of biochemical assays and diagnostic kits.

Mechanism of Action

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt exerts its effects by acting as a lipophilic precursor of cyclic adenosine monophosphate. Upon entering the cell, it is metabolized by esterases to release cyclic adenosine monophosphate and butyrate. The released cyclic adenosine monophosphate activates cyclic adenosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins and modulation of various cellular processes .

Comparison with Similar Compounds

Uniqueness: 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is unique due to its specific modification at the 2’ position, which enhances its lipophilicity and membrane permeability. This makes it particularly useful in studies requiring efficient cellular uptake and activation of cyclic adenosine monophosphate-dependent pathways .

Biological Activity

CID 16219622, also known as 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O4
  • Canonical SMILES : C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N+[O-]
  • DSSTOX Substance ID : DTXSID90620357

The compound features a morpholine ring and a nitrophenyl group, which are critical for its biological interactions. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action may involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Nitrophenyl Group : This group can participate in electron transfer reactions, enhancing the compound's reactivity with cellular macromolecules.
  • Morpholine Ring : This moiety facilitates binding to various biological targets, potentially altering enzyme activities or receptor functions.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound against selected bacterial strains.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Activity Study :
    • Objective : To investigate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values calculated at approximately 25 µM for both cell types.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesAntimicrobial ActivityAnticancer Activity
This compoundMorpholine ring, nitrophenyl groupYesYes
1-(4-Nitrophenyl)-2-pyridinoneLacks morpholine ringLimitedModerate
3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-oneSimilar structure without nitro groupNoLow

Properties

InChI

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEXPGXXMNULPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585216
Record name PUBCHEM_16219622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55443-13-5
Record name PUBCHEM_16219622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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